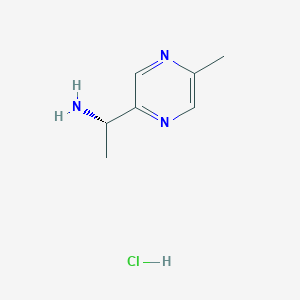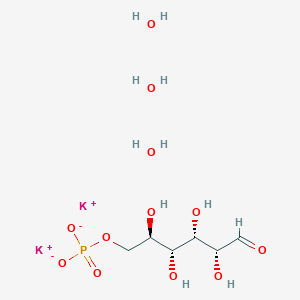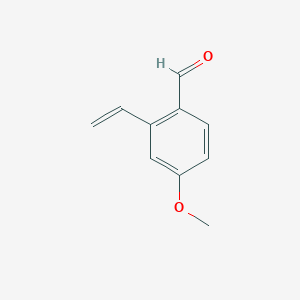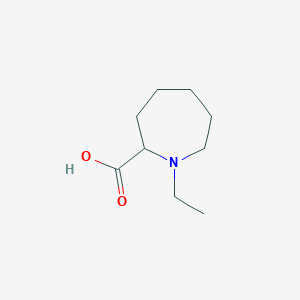![molecular formula C12H19NO B13034334 (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amides and esters.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mécanisme D'action
The mechanism by which (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s stereochemistry allows it to fit into active sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: The enantiomer of the compound, which may have different biological activities.
(1S,2S)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: Another stereoisomer with distinct properties.
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: Yet another stereoisomer with unique characteristics.
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications, where precise control over molecular interactions is crucial.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1 |
Clé InChI |
BPLOSCYHANWPKX-BXKDBHETSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=C(C=C1)C(C)C)N)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)



![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)



![5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine](/img/structure/B13034311.png)


